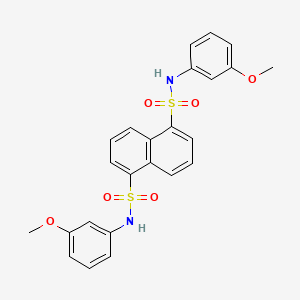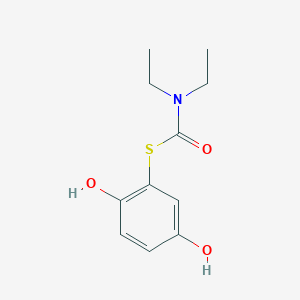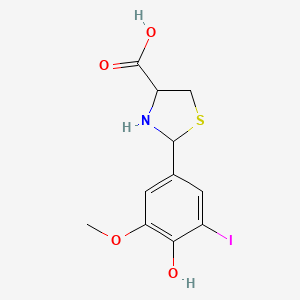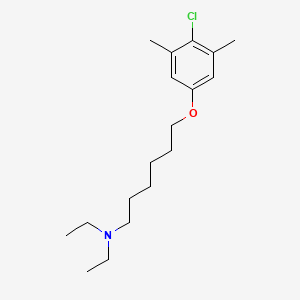
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a chemical compound that has been used in scientific research to study the role of beta-3 adrenergic receptors in various physiological processes.
Mechanism of Action
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine binds selectively to beta-3 adrenergic receptors, which are primarily expressed in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the activation of thermogenic and lipolytic pathways.
Biochemical and Physiological Effects:
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine has been shown to increase energy expenditure and stimulate thermogenesis in brown adipose tissue, leading to increased calorie burning and weight loss. It has also been shown to increase lipolysis and reduce fat accumulation in adipose tissue, as well as improve glucose homeostasis and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine is its selectivity for beta-3 adrenergic receptors, which allows for specific targeting of these receptors in experimental settings. However, its potency and efficacy can vary depending on the species and tissue being studied, and it may not accurately reflect the effects of endogenous beta-3 adrenergic receptor activation in vivo.
Future Directions
There are several future directions for research on 6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine and beta-3 adrenergic receptor agonists. These include further investigation of their therapeutic potential in the treatment of obesity, diabetes, and other metabolic disorders, as well as exploration of their effects on other physiological processes such as cardiovascular function and bone metabolism. Additionally, there is a need for the development of more selective and potent beta-3 adrenergic receptor agonists that can be used in clinical settings.
Synthesis Methods
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine can be synthesized using a multi-step process that involves the reaction of 4-chloro-3,5-dimethylphenol with diethylamine, followed by the addition of 1-bromo-hexane. The final product is purified using column chromatography.
Scientific Research Applications
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine has been widely used in scientific research to study the role of beta-3 adrenergic receptors in various physiological processes, including thermogenesis, lipid metabolism, and glucose homeostasis. It has also been used to investigate the potential therapeutic applications of beta-3 adrenergic receptor agonists in the treatment of obesity, diabetes, and other metabolic disorders.
properties
IUPAC Name |
6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO/c1-5-20(6-2)11-9-7-8-10-12-21-17-13-15(3)18(19)16(4)14-17/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTRWXTVXYZGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyl-5-(2-hydroxy-5-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5179502.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
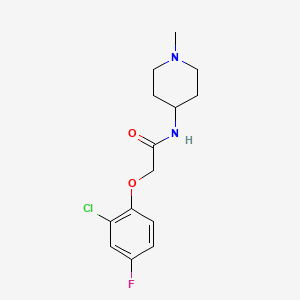
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5179593.png)
![5-[4-(diethylamino)-2-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179595.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)
